![molecular formula C19H15ClN4O2 B2396998 1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1170298-51-7](/img/structure/B2396998.png)
1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Description
1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C19H15ClN4O2 and its molecular weight is 366.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthetic Approaches and Reactivity : The chemical compound 1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione, due to its complex structure, involves intricate synthetic routes and reactivity patterns. Research indicates that compounds with similar structures, such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, are utilized as effective oxidizing agents in the transformation of 1,3,5-trisubstituted pyrazolines to pyrazoles, showcasing their potential in chemical syntheses under mild conditions (Zolfigol et al., 2006). Similarly, the synthesis and structural analysis of related compounds, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazole-1-yl-acetic acid ethyl ester, have been conducted to understand their chemical behavior and potential applications in scientific research (Şahin et al., 2014).
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c20-13-5-8-14(9-6-13)24-17-16(21-22-24)18(25)23(19(17)26)15-7-4-11-2-1-3-12(11)10-15/h4-10,16-17H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTUJOWSIKHHNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione |
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